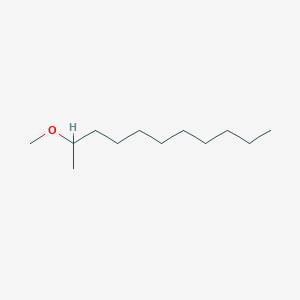![molecular formula C10H13BrO B14364728 [2-(2-Bromoethoxy)ethyl]benzene CAS No. 90875-09-5](/img/structure/B14364728.png)
[2-(2-Bromoethoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Bromoethoxy)ethyl]benzene: is an organic compound with the molecular formula C10H13BrO. It is characterized by the presence of a benzene ring substituted with a 2-(2-bromoethoxy)ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromoethoxy)ethyl]benzene typically involves the reaction of 2-bromoethanol with benzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-bromoethanol is replaced by the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [2-(2-Bromoethoxy)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of ethylbenzene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of ethoxyethylbenzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2-(2-Bromoethoxy)ethyl]benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: It can be used in the synthesis of drugs that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and polymers .
Wirkmechanismus
The mechanism of action of [2-(2-Bromoethoxy)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify the structure of target molecules .
Vergleich Mit ähnlichen Verbindungen
[2-Bromoethyl]benzene: Similar structure but lacks the ethoxy group.
[2-(2-Chloroethoxy)ethyl]benzene: Similar structure with chlorine instead of bromine.
[2-(2-Iodoethoxy)ethyl]benzene: Similar structure with iodine instead of bromine.
Uniqueness: [2-(2-Bromoethoxy)ethyl]benzene is unique due to the presence of both the bromo and ethoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
90875-09-5 |
|---|---|
Molekularformel |
C10H13BrO |
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
2-(2-bromoethoxy)ethylbenzene |
InChI |
InChI=1S/C10H13BrO/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
BBFISFJCZKFBHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


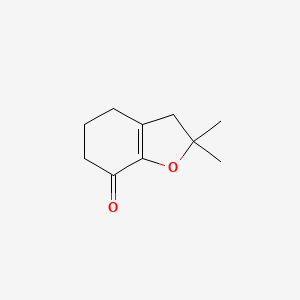
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
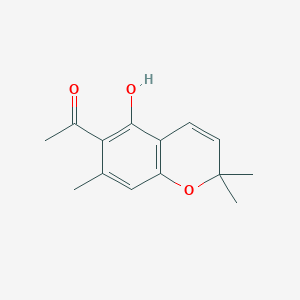
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
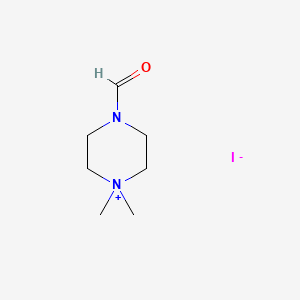
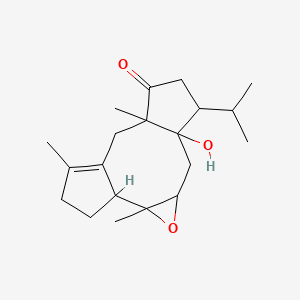

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)


![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
